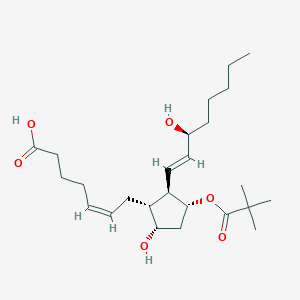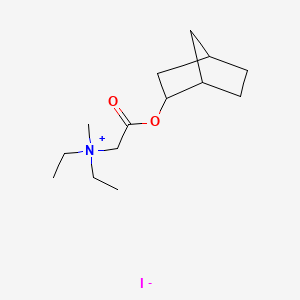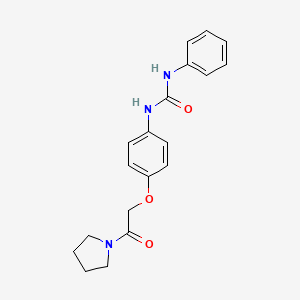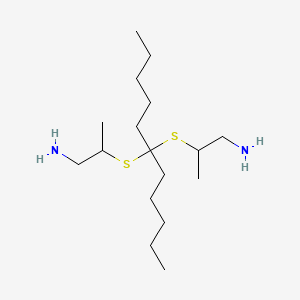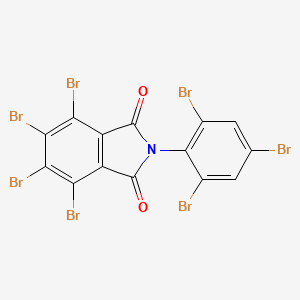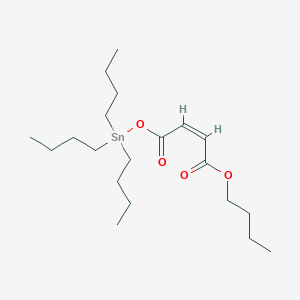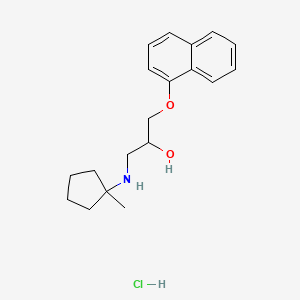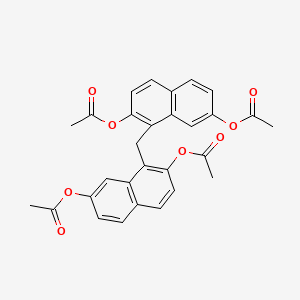
2,7-Naphthalenediol, 1,1'-methylenebis-, tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is a complex organic compound with significant applications in various scientific fields. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate typically involves the reaction of 2,7-naphthalenediol with formaldehyde under acidic conditions to form the methylenebis derivative. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the tetraacetate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones
Reduction: 2,7-naphthalenediol
Substitution: Various substituted naphthalenediol derivatives
Scientific Research Applications
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in inhibiting certain enzymes and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. For example, its ability to inhibit certain enzymes can lead to reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
2,7-Naphthalenediol: The parent compound, lacking the methylene and acetate groups.
1,1’-Methylenebis(2,7-naphthalenediol): The intermediate compound before acetylation.
2,7-Dihydroxynaphthalene: A simpler diol derivative of naphthalene
Uniqueness: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is unique due to its tetraacetate groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
CAS No. |
68828-49-9 |
|---|---|
Molecular Formula |
C29H24O8 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
[7-acetyloxy-8-[(2,7-diacetyloxynaphthalen-1-yl)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C29H24O8/c1-16(30)34-22-9-5-20-7-11-28(36-18(3)32)26(24(20)13-22)15-27-25-14-23(35-17(2)31)10-6-21(25)8-12-29(27)37-19(4)33/h5-14H,15H2,1-4H3 |
InChI Key |
WRPGCHXFKHIODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


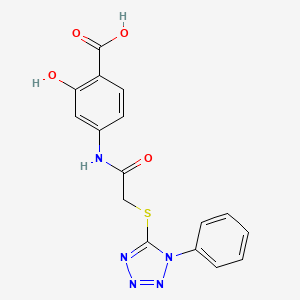



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
